molecular formula C12H11NO5 B1376162 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350989-18-2

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1376162
CAS No.: 1350989-18-2
M. Wt: 249.22 g/mol
InChI Key: ZGUPFVVRYMQLHD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound features a benzodioxole ring fused to an azetidine ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common synthetic route includes the reaction of 1,3-benzodioxole with azetidine-3-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    1,3-Benzodioxole-5-carboxylic acid: A compound with a similar benzodioxole ring but lacking the azetidine moiety. The uniqueness of this compound lies in its combined benzodioxole and azetidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest interactions with various biological targets, leading to diverse therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's unique benzodioxole and azetidine structure enables it to modulate the activity of certain enzymes and receptors, which may result in various biological effects such as antimicrobial and antiviral properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Effects

In a study involving mice, this compound demonstrated the ability to enhance endogenous antioxidant enzyme activities, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) . This suggests a protective role against oxidative stress, which is crucial in various pathological conditions.

Modulation of Endurance

The compound has been shown to improve swimming endurance in mice subjected to fatigue tests. Mice treated with this compound exhibited increased liver and muscle glycogen levels while reducing lactic acid and blood urea nitrogen levels . This indicates potential applications in sports medicine or treatments for conditions associated with fatigue.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Azetidine-2-carboxylic acidAzetidine derivativeAntimicrobial properties
1,3-Benzodioxole-5-carboxylic acidBenzodioxole derivativeAntioxidant effects
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acidPyrrolidine derivativePotential neuroprotective effects

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Glycogen Levels : A controlled experiment demonstrated that administration of this compound significantly increased glycogen stores in liver and muscle tissues while promoting recovery from fatigue in mouse models .
  • Antimicrobial Efficacy : Laboratory tests have confirmed its effectiveness against multiple bacterial strains, suggesting its potential as a new antibiotic agent.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPFVVRYMQLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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